molecular formula C19H14N2O2S B5512396 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No. B5512396
M. Wt: 334.4 g/mol
InChI Key: ZNYXMHKDFWDUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains a thiazole ring and a benzofuran ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Benzofuran is a heterocyclic compound as well, consisting of fused benzene and furan rings .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a thiazole ring (a ring containing carbon, nitrogen, and sulfur atoms) and a benzofuran ring (a ring containing oxygen and carbon atoms) connected by a carboxamide group (a functional group derived from carboxylic acid). The 4-methylphenyl group would be attached to the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups and overall structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including the compound , have been recognized for their antimicrobial properties. They are known to be effective against a variety of bacterial strains. The structure of thiazole allows for interaction with bacterial enzymes, disrupting their function and leading to the inhibition of bacterial growth .

Anticancer Properties

The thiazole moiety is a common feature in many anticancer agents. Research has indicated that modifications of the thiazole ring can lead to compounds with potent antitumor activities. These compounds can interfere with the proliferation of cancer cells and induce apoptosis, making them valuable in cancer research and therapy .

Antiretroviral Applications

Thiazole derivatives have been utilized in the development of antiretroviral drugs. Their ability to inhibit viral replication makes them candidates for treating diseases like HIV/AIDS. The compound’s structural features may be explored to enhance its efficacy as an antiretroviral agent .

Anti-Inflammatory and Analgesic Effects

Compounds containing thiazole rings have shown significant anti-inflammatory and analgesic effects. They can modulate inflammatory pathways and reduce pain sensation, which is beneficial in the treatment of chronic inflammatory diseases .

Neuroprotective Effects

Thiazole derivatives have potential applications in neuroprotection. They may contribute to the prevention of neurodegenerative diseases by protecting neuronal cells from damage. This is particularly relevant in conditions such as Alzheimer’s disease .

Antioxidant Activity

Some thiazole compounds exhibit antioxidant properties, which are crucial in combating oxidative stress in cells. These antioxidants can neutralize free radicals, thereby preventing cell damage and contributing to the maintenance of cellular health .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future research directions would depend on the potential applications of this compound. Given the biological activity of many thiazole-containing compounds, it could be interesting to explore its potential uses in medicinal chemistry .

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-12-6-8-13(9-7-12)15-11-24-19(20-15)21-18(22)17-10-14-4-2-3-5-16(14)23-17/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYXMHKDFWDUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

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